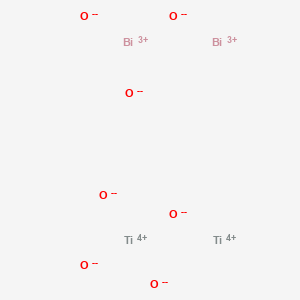

Bismuth titanium oxide (Bi2Ti2O7)

Description

Propriétés

IUPAC Name |

dibismuth;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.7O.2Ti/q2*+3;7*-2;2*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDESGIACEFVDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2O7Ti2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11115-71-2, 12010-68-3, 12010-77-4, 12048-51-0 | |

| Record name | Bismuth titanium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth titanium oxide (Bi2Ti3O9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012010683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth titanium oxide (Bi4Ti3O12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012010774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth titanium oxide (Bi2Ti2O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth titanium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth titanium oxide (Bi2Ti3O9) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth titanium oxide (Bi2Ti2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibismuth trititanium nonaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bismuth titanium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibismuth dititanium heptaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabismuth trititanium dodecaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Solvothermal Synthesis Using Acetone

The solvothermal method has emerged as a prominent technique for synthesizing Bi₂Ti₂O₇ with controlled morphology. In one approach, bismuth nitrate and tetrabutyl titanate were dissolved in acetone under solvothermal conditions at 160–200°C for 12–24 hours . X-ray diffraction (XRD) analysis confirmed the formation of pure pyrochlore-phase Bi₂Ti₂O₇ when the Bi/Ti molar ratio was maintained between 0.4 and 0.8 . Scanning electron microscopy (SEM) revealed spherical particles with uniform diameters of 200–500 nm, attributed to the role of acetone in stabilizing intermediate carboxylate species during crystallization .

A critical factor in this method is the in situ generation of carboxylic acids, which facilitate bismuth mineralization by coordinating with metal precursors . Photocatalytic testing under simulated solar light demonstrated that Bi₂Ti₂O₇ degraded 95% of methyl orange (MO) within 120 minutes, outperforming TiO₂ by a factor of 1.8 . This enhancement is linked to the material’s narrower bandgap (2.6 eV vs. TiO₂’s 3.2 eV), enabling broader light absorption .

Hydrothermal Synthesis for Nanocomposites

While hydrothermal methods are more commonly applied to β-Bi₂O₃/TiO₂ composites, insights from these studies inform Bi₂Ti₂O₇ synthesis. For instance, a TiO₂/β-Bi₂O₃ nanocomposite was prepared by hydrolyzing titanium isopropoxide in ethanol-water mixtures, followed by the addition of Bi₂O₃ and hydrothermal treatment at 160°C for 24 hours . Energy-dispersive X-ray spectroscopy (EDS) confirmed homogeneous distribution of Bi and Ti, with no phase segregation . Although this method targets composites, it underscores the importance of pH control and precursor stoichiometry in stabilizing bismuth-titanium phases.

Sol-Gel Techniques with Alumina Templates

Nanostructured Bi₂Ti₂O₇ nanotubes were synthesized using an alumina template-assisted sol-gel method . A precursor solution of bismuth and titanium alkoxides was infiltrated into porous anodic alumina membranes, followed by calcination at 600°C to remove the template. Transmission electron microscopy (TEM) revealed smooth nanotubes with diameters of 180–330 nm and lengths of 7–12 μm . These nanotubes exhibited a 40% higher photocatalytic activity in dye degradation compared to bulk Bi₂Ti₂O₇, attributed to their increased surface area (85 m²/g vs. 12 m²/g for bulk) .

Table 1: Comparison of Sol-Gel-Derived Bi₂Ti₂O₇ Phases

| Calcination Temperature (°C) | Phase Composition | Surface Area (m²/g) | Photocatalytic Efficiency (%) |

|---|---|---|---|

| 600 | Bi₂Ti₂O₇ nanotubes | 85 | 92 (MO degradation) |

| 800 | Bi₂Ti₂O₇/TiO₂ mixture | 45 | 78 |

| 1000 | Bi₄Ti₃O₁₂/Bi₂Ti₄O₁₁ mixture | 18 | 65 |

Phase Stability and Thermal Transformations

The thermal stability of Bi₂Ti₂O₇ is highly sensitive to synthesis conditions. Sol-gel-derived powders calcined at 700°C retained the pyrochlore structure, but heating to 850–1150°C induced phase separation into Bi₄Ti₃O₁₂ and Bi₂Ti₄O₁₁ . Remarkably, single-phase Bi₂Ti₂O₇ re-emerged at 1200°C, as confirmed by XRD . Dielectric measurements at 1 MHz revealed modest permittivity (εᵣ ≈ 104) and low loss tangents (tan δ = 0.0145), though ferroelectric hysteresis was absent, indicating paraelectric behavior .

Analyse Des Réactions Chimiques

Types of Reactions

Bismuth titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique crystal structure and the presence of bismuth and titanium ions.

Common Reagents and Conditions

Oxidation: Bismuth titanium oxide can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state compounds, while reduction can yield lower oxidation state products. Substitution reactions can result in the formation of mixed-metal oxides with altered properties .

Applications De Recherche Scientifique

Structural Properties

Bi2Ti2O7 crystallizes in a pyrochlore structure, which contributes to its interesting dielectric and optical properties. The compound is often synthesized in a metastable phase, with studies indicating that it can be stabilized under specific conditions, such as the inclusion of lithium ions . The cubic structure of Bi2Ti2O7 allows for various modifications that enhance its performance in different applications.

Photocatalytic Applications

One of the most promising applications of Bi2Ti2O7 is in photocatalysis. Recent studies have highlighted its effectiveness in environmental remediation and energy conversion processes.

Photocatalytic Activity Enhancement

- Modification with Metals : Research has shown that loading Bi2Ti2O7 with metals like bismuth (Bi) significantly enhances its photocatalytic activity. For instance, Bi-Bi2Ti2O7/CaTiO3 composites exhibited improved NO removal efficiency under visible light, achieving up to 64% removal rates due to enhanced electron-hole separation and light absorption capabilities .

- Quantum Dots : The use of Bi2Ti2O7 quantum dots has also been explored for nitrogen fixation to ammonia under simulated sunlight, demonstrating markedly improved photocatalytic performance .

Table 1: Photocatalytic Performance of Bi2Ti2O7 Composites

| Composite Material | Photocatalytic Efficiency (%) | Light Source |

|---|---|---|

| Bi-Bi2Ti2O7/CaTiO3 | 64 | Visible Light |

| Bi2Ti2O7 Quantum Dots | Enhanced N fixation | Simulated Sunlight |

| Bi2Ti2O7/CaIn2S4 | 98.58 | Visible Light |

Electronic Applications

Bi2Ti2O7's unique electrical properties make it suitable for various electronic applications:

- Dielectric Materials : The compound exhibits high permittivity and low leakage current, making it an excellent candidate for dielectric applications in capacitors and other electronic devices .

- Thin Films : The fabrication of Bi2Ti2O7 thin films has been studied for their electrical and optical properties. These films are used in photoelectrochemical cells, where they can generate photocurrent densities of up to 1.8 μA cm−² .

Material Science Applications

Bi2Ti2O7 is also being explored in the field of materials science:

- Stabilization Studies : Investigations into the stabilization mechanisms of the pyrochlore phase have revealed insights into how lithium ions can influence the structural integrity of Bi2Ti2O7, potentially leading to new materials with tailored properties .

- High-Temperature Stability : Studies indicate that Bi2Ti2O7 can maintain stability at elevated temperatures when properly synthesized, expanding its applicability in high-temperature environments .

Environmental Remediation

A notable case study involved the use of metal-loaded Bi2Ti2O7 composites for the degradation of organic pollutants like methylene blue and levofloxacin under visible light irradiation. The results demonstrated removal efficiencies exceeding 87% within two hours, showcasing the material's potential for wastewater treatment applications .

Energy Conversion

Another significant application is in solar energy conversion systems where Bi2Ti2O7 serves as a photocatalyst for hydrogen production through water splitting under sunlight exposure. This application highlights its role in sustainable energy solutions and environmental conservation.

Mécanisme D'action

The mechanism by which bismuth titanium oxide exerts its effects is primarily related to its photocatalytic properties. When exposed to light, the compound generates electron-hole pairs, which can participate in redox reactions. These reactions can degrade organic pollutants or produce reactive oxygen species that can be used in various applications. The molecular targets and pathways involved include the interaction of photogenerated electrons and holes with surface-adsorbed species, leading to the formation of reactive intermediates .

Comparaison Avec Des Composés Similaires

Key Research Findings

Disorder-Driven Properties: Bi₂Ti₂O₇’s low-temperature specific heat anomalies and lack of long-range order are linked to geometrically frustrated Bi³⁺ lone pairs, a phenomenon absent in Y₂Ti₂O₇ or Bi₂NbInO₇ .

Doping for Stability :

Partial substitution of Bi with smaller cations (e.g., La³⁺) stabilizes the pyrochlore phase and enhances ionic conductivity, addressing Bi₂Ti₂O₇’s inherent instability .

Photocatalytic Limitations : Despite its lower bandgap than TiO₂, Bi₂Ti₂O₇’s thermal instability and rapid recombination kinetics make it less effective than Bi₄Ti₃O₁₂ for photocatalysis .

Q & A

Q. What are the optimal synthesis methods for Bi₂Ti₂O₇, and how do parameters like annealing temperature affect crystallinity?

Bi₂Ti₂O₇ is typically synthesized via solid-phase reactions or sol-gel techniques. For solid-phase synthesis, stoichiometric mixtures of Bi₂O₃ and TiO₂ are calcined at 800–1000°C, with annealing time (6–24 hours) influencing phase purity . Sol-gel methods offer better stoichiometric control by hydrolyzing precursors like bismuth nitrate and titanium isopropoxide, followed by low-temperature drying (100–200°C) to prevent phase segregation. Crystallinity is characterized via X-ray diffraction (XRD) and transmission electron microscopy (TEM), with optimal annealing conditions (e.g., 900°C for 12 hours) yielding cubic or pyrochlore phases .

Q. How can researchers distinguish Bi₂Ti₂O₇ from related bismuth titanates (e.g., Bi₄Ti₃O₁₂ or Bi₁₂TiO₂₀) during structural characterization?

Use Rietveld refinement of XRD patterns to identify distinct peaks for Bi₂Ti₂O₇ (e.g., 2θ ≈ 28.5° for cubic phase) versus Bi₄Ti₃O₁₂ (orthorhombic) or Bi₁₂TiO₂₀ (sillenite structure). Raman spectroscopy further differentiates phases via vibrational modes: Bi₂Ti₂O₇ exhibits bands at ~520 cm⁻¹ (Ti-O stretching), absent in other titanates .

Q. What are the key electronic properties of Bi₂Ti₂O₇ relevant to photocatalysis or dielectric applications?

Bi₂Ti₂O₇ has a bandgap of ~2.8–3.2 eV, suitable for visible-light absorption in photocatalytic water splitting . Its dielectric constant (ε ≈ 50–80) and low leakage current make it viable for capacitors. These properties are measured via UV-Vis diffuse reflectance spectroscopy and impedance analyzers, respectively .

Advanced Research Questions

Q. How can conflicting reports on Bi₂Ti₂O₇’s photocatalytic efficiency be reconciled?

Contradictions often arise from variations in surface defects, crystallite size, and heterojunction design. For example, BiOI/β-Bi₂O₃ heterostructures enhance charge separation compared to pure Bi₂Ti₂O₇ . Methodologically, control experiments under identical light intensity/pH conditions and in situ transient absorption spectroscopy can isolate contributing factors .

Q. What strategies mitigate phase instability in Bi₂Ti₂O₇ during high-temperature applications?

Phase transitions (e.g., cubic to monoclinic) above 700°C degrade performance. Solutions include doping (e.g., La³⁺) to stabilize the cubic phase or encapsulating Bi₂Ti₂O₇ in inert matrices (e.g., SiO₂). In situ high-temperature XRD tracks structural evolution .

Q. Why do bandgap measurements for Bi₂Ti₂O₇ vary across studies, and how can this be standardized?

Bandgap discrepancies stem from synthesis methods (e.g., sol-gel vs. solid-state) affecting oxygen vacancies. Standardize measurements using Tauc plots from UV-Vis data with baseline correction for scattering. Compare samples synthesized under controlled oxygen partial pressures .

Q. What experimental designs address scalability challenges in synthesizing phase-pure Bi₂Ti₂O₇ nanoparticles?

Electrochemical deposition (e.g., using Bi(NO₃)₃ and TiCl₃ precursors) enables scalable production of nanostructured films. Optimize parameters like current density (10–20 mA/cm²) and pH (2–4) to control particle size (20–50 nm) .

Q. How do interfacial defects in Bi₂Ti₂O₇-based composites impact charge recombination in photovoltaic devices?

Defects at Bi₂Ti₂O₇/graphene interfaces act as recombination centers. Use X-ray photoelectron spectroscopy (XPS) to quantify defect density and introduce passivation layers (e.g., Al₂O₃ via atomic layer deposition) to suppress losses .

Q. What advanced techniques resolve discrepancies in reported dielectric loss tangents (tan δ) for Bi₂Ti₂O₇?

Conflicting tan δ values (0.01–0.05) arise from grain boundary effects. Employ impedance spectroscopy with equivalent circuit modeling to decouple bulk and grain boundary contributions. Compare samples with controlled grain sizes (via ball milling) .

Q. How can in situ spectroscopic methods elucidate Bi₂Ti₂O₇’s role in hybrid photocatalysts?

Operando Raman or FTIR spectroscopy tracks intermediate species during reactions (e.g., •OH radicals in water splitting). Pair with density functional theory (DFT) to correlate spectral data with active sites .

Methodological Guidelines

- For phase identification : Combine XRD with Rietveld refinement and Raman spectroscopy .

- For photocatalytic testing : Use a standardized setup with AM 1.5G solar simulation and quantify H₂/O₂ evolution via gas chromatography .

- For toxicity assays : Adapt protocols for light-sensitive materials (e.g., exclude UV exposure in cell viability tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.